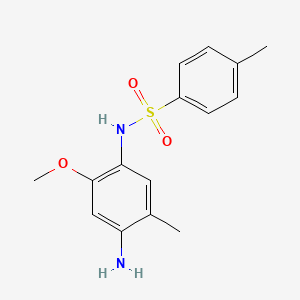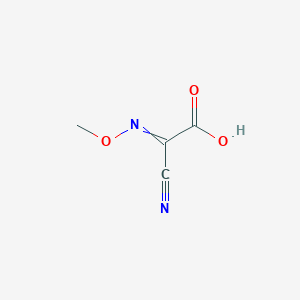![molecular formula C10H13ClN4 B1423492 methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride CAS No. 1334149-25-5](/img/structure/B1423492.png)
methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
Descripción general
Descripción
Methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C10H13ClN4 . It is a component compound of hydrochloric acid and methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine .
Synthesis Analysis
The synthesis of this compound involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a phenyl ring and a triazole ring . The dihedral angle between the phenyl ring and the triazole ring is 14.3 (3)° .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of 2H-1,2,3-triazoles . These highly unstable compounds are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.69 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Synthesis and Modification of Organic Compounds
- The synthesis of 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole from related compounds involves modifications that enable the creation of sulfones and sulfonamides with potential application in medicinal chemistry and materials science (Meshcheryakov & Shainyan, 2004).
Coordination Chemistry and Metal Complex Formation
- The coordination complexes of Ni(II) with triazole ligands derived from similar compounds have been synthesized, demonstrating the potential of these structures in forming stable complexes with metal ions. These complexes have applications in catalysis, magnetic materials, and the study of electronic structures (Schweinfurth et al., 2013).
Antimicrobial and Anticancer Properties
- A series of 1,2,3-triazole derivatives have been synthesized with the potential for anticancer and antimicrobial activities. This indicates the significance of the core triazole structure in the development of new therapeutic agents (Bhat et al., 2016).
Electrochromic and Electronic Applications
- Benzotriazole and triphenylamine-based copolymers, which could be structurally related to the target compound, have been investigated for their electrochemical and spectroelectrochemical properties, suggesting potential applications in electrochromic devices and electronic materials (Hacioglu et al., 2014).
Synthetic Methodologies and Chemical Transformations
- The exploration of new synthetic routes and the application of click chemistry for the synthesis of triazole derivatives underscore the versatility and reactivity of the triazole ring system, which is central to the chemical structure of interest. This has implications for the development of novel synthetic strategies in organic chemistry (Saeed et al., 2014).
Biological Activity and Drug Design
- The cytotoxic activity of 1,2,3-triazole derivatives on glioma cell cultures highlights the potential of triazole-containing compounds in the development of anticancer agents, further emphasizing the importance of this structural motif in drug design and medicinal chemistry (Khazhieva et al., 2015).
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , and triazole molecules actively contribute to binding to the active site of enzymes .
Mode of Action
The reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Similar compounds, such as 1,2,3-triazoles, have been found to inhibit carbonic anhydrase-ii enzyme .
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines .
Action Environment
It’s known that similar compounds, such as polytriazolylamine ligands, can stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-1-(2-phenyltriazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c1-11-7-9-8-12-14(13-9)10-5-3-2-4-6-10;/h2-6,8,11H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCRIHQNUHYEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(N=C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423412.png)



![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)

![2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1423421.png)

![3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423423.png)



![4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline](/img/structure/B1423432.png)